3-Chloro-2-methoxy-4-nitroaniline
Description
Properties
Molecular Formula |
C7H7ClN2O3 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
3-chloro-2-methoxy-4-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-4(9)2-3-5(6(7)8)10(11)12/h2-3H,9H2,1H3 |
InChI Key |
MFEKCQHLCJRWDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methoxy-4-nitroaniline typically involves the nitration of 3-chloro-2-methoxyaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-2-methoxy-4-nitroaniline can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methoxy-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 3-chloro-2-methoxy-4-aminoaniline.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-methoxy-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Substituent Effects: The methoxy group in 3-Chloro-2-methoxy-4-nitroaniline enhances solubility in polar solvents compared to non-polar analogs like 4-Chloro-2-nitroaniline. However, steric hindrance from the methoxy group may reduce reactivity in electrophilic substitution reactions .
- Electronic Effects : The nitro group at position 4 (para to the amine) strongly deactivates the aromatic ring, making the compound less reactive toward further nitration or sulfonation. In contrast, the chlorine atom at position 3 (meta to the amine) exerts moderate electron-withdrawing effects, influencing regioselectivity in subsequent reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
